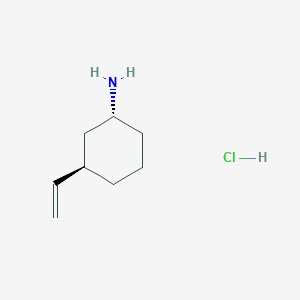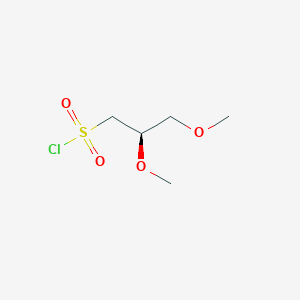
(2R)-2,3-dimethoxypropane-1-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2,3-dimethoxypropane-1-sulfonyl chloride, also known as DMPSCl, is a sulfonyl chloride derivative used in organic synthesis as a protecting group for alcohols and amines. DMPSCl is a colorless liquid with a molecular weight of 214.7 g/mol and a boiling point of 108-110°C. This compound has gained significant attention in recent years due to its potential applications in scientific research.
作用機序
The mechanism of action of (2R)-2,3-dimethoxypropane-1-sulfonyl chloride involves the formation of a covalent bond between the sulfonyl chloride group and the hydroxyl or amino group of the target molecule. This reaction results in the formation of a stable intermediate, which can then be further modified to yield the desired product. The protecting group can be removed using a nucleophile, such as hydroxylamine or sodium methoxide.
Biochemical and Physiological Effects:
This compound has no known biochemical or physiological effects as it is not used in drug development or clinical applications. However, it has been shown to be relatively non-toxic and can be safely handled in a laboratory setting.
実験室実験の利点と制限
The advantages of using (2R)-2,3-dimethoxypropane-1-sulfonyl chloride as a protecting group include its high reactivity, stability under a wide range of reaction conditions, and ease of removal. Additionally, this compound is compatible with a variety of functional groups and can be used in the synthesis of a wide range of compounds.
The limitations of using this compound include its relatively high cost and the potential for side reactions during the synthesis process. Additionally, the use of this compound requires specialized equipment and expertise, which may limit its accessibility to some researchers.
将来の方向性
There are several future directions for the use of (2R)-2,3-dimethoxypropane-1-sulfonyl chloride in scientific research. One potential application is in the development of new drugs and therapeutic agents. This compound can be used in the synthesis of novel compounds with potential pharmacological activity.
Another future direction is in the development of new materials. This compound can be used in the synthesis of polymers and other materials with unique properties.
Finally, this compound can be used in the development of new analytical techniques. For example, it can be used in the synthesis of fluorescent probes for imaging applications.
Conclusion:
In conclusion, this compound is a versatile compound with potential applications in a wide range of scientific research areas. Its high reactivity, stability, and ease of removal make it an attractive choice for protecting functional groups during chemical reactions. While there are limitations to its use, the potential for future applications makes this compound an important compound in the field of organic synthesis.
合成法
The synthesis of (2R)-2,3-dimethoxypropane-1-sulfonyl chloride involves the reaction of 2,3-dimethoxypropane with thionyl chloride in the presence of a catalytic amount of dimethylformamide. The resulting product is then purified by distillation under reduced pressure. This method is efficient and yields high purity this compound.
科学的研究の応用
(2R)-2,3-dimethoxypropane-1-sulfonyl chloride has been extensively used in scientific research as a protecting group for alcohols and amines. It is commonly used in the synthesis of peptides and nucleotides, where it plays a crucial role in protecting functional groups during chemical reactions. Additionally, this compound has been used in the synthesis of carbohydrates and natural products.
特性
IUPAC Name |
(2R)-2,3-dimethoxypropane-1-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11ClO4S/c1-9-3-5(10-2)4-11(6,7)8/h5H,3-4H2,1-2H3/t5-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZRWKUFLBBONMX-RXMQYKEDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(CS(=O)(=O)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC[C@H](CS(=O)(=O)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-Methyl-4-oxo-3H-pyrido[3,2-d]pyrimidine-6-carboxylic acid](/img/structure/B2876445.png)

![N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]-2-phenoxyacetamide](/img/structure/B2876449.png)
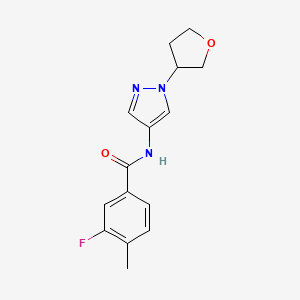
![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(4-(trifluoromethoxy)phenyl)methanone](/img/structure/B2876452.png)
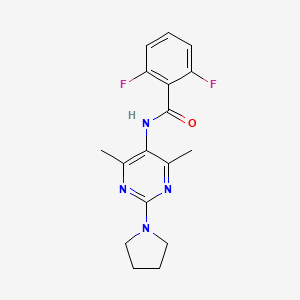
![N-(4-ethylphenyl)-2-(3'-(4-methoxyphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2876455.png)
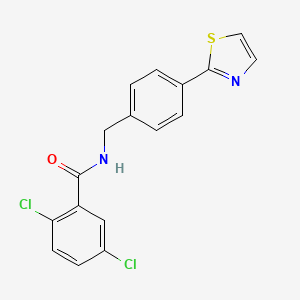

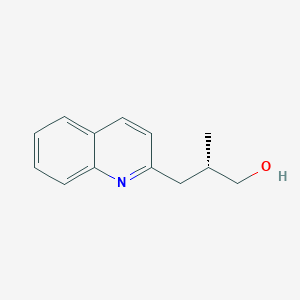
![2-{4-[(2-Aminophenyl)methoxy]phenyl}acetonitrile](/img/structure/B2876460.png)
![3-oxo-2-phenyl-5-propyl-N-(pyridin-4-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2876461.png)
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-(4-fluorophenyl)acetamide](/img/structure/B2876462.png)
